molecular formula C6H10N2O4 B582671 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione CAS No. 147900-75-2

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione

Cat. No.: B582671
CAS No.: 147900-75-2
M. Wt: 174.156
InChI Key: WUBWNNSOZNOAIJ-UHFFFAOYSA-N
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Description

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione is an organic compound with the molecular formula C6H10N2O4 It is a derivative of piperazine, characterized by the presence of hydroperoxy and dimethyl groups on the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione typically involves the oxidation of 3,6-dimethylpiperazine-2,5-dione. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature is maintained at around 0-5°C to prevent decomposition of the hydroperoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is crucial and can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.

    Substitution: The hydroperoxy group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: More oxidized piperazine derivatives.

    Reduction: 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione.

    Substitution: Various substituted piperazine derivatives depending on the substituent used.

Scientific Research Applications

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological effects. Additionally, the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylpiperazine-2,5-dione: The parent compound without the hydroperoxy group.

    3-Hydroxy-3,6-dimethylpiperazine-2,5-dione: The reduced form of the compound.

    3,6-Dimethyl-2,5-piperazinedione: Another derivative with different functional groups.

Uniqueness

3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from its analogs.

Properties

IUPAC Name

3-hydroperoxy-3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3-4(9)8-6(2,12-11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBWNNSOZNOAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)(C)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668003
Record name 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147900-75-2
Record name 3-Hydroperoxy-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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